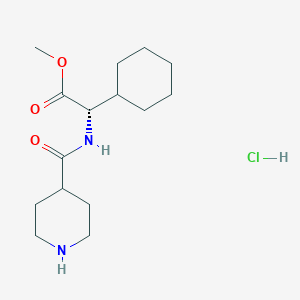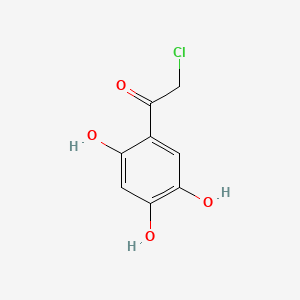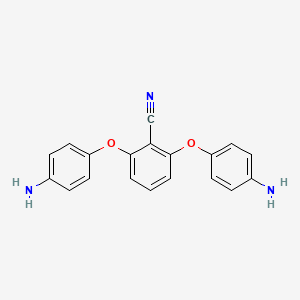
2,6-Bis(4-aminophenoxy)-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(4-aminophenoxy)benzonitrile is an aromatic compound that has gained significant attention in the field of polymer chemistry. This compound is known for its unique structure, which includes two aminophenoxy groups attached to a benzonitrile core. The presence of these functional groups makes it a valuable building block for the synthesis of high-performance polymers, particularly polyimides, which are known for their excellent thermal stability, mechanical properties, and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-bis(4-aminophenoxy)benzonitrile can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzonitrile with 4-aminophenol. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction conditions often involve heating the mixture to a temperature of around 150°C to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of 2,6-bis(4-aminophenoxy)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,6-bis(4-aminophenoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The aminophenoxy groups can participate in nucleophilic substitution reactions, making the compound a versatile intermediate for further chemical modifications.
Polymerization: The compound can react with dianhydrides to form polyimides through a polycondensation reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and heating to 150°C.
Polymerization: Aromatic dianhydrides, N-methyl-2-pyrrolidinone (NMP), and heating to facilitate polycondensation and imidization.
Major Products Formed
Scientific Research Applications
2,6-bis(4-aminophenoxy)benzonitrile has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer for the synthesis of polyimides, which are utilized in aerospace, electronics, and other high-performance applications.
Material Science: The compound’s unique structure allows for the development of materials with enhanced dielectric properties, making it suitable for use in electronic devices.
Biomedical Research:
Mechanism of Action
The mechanism of action of 2,6-bis(4-aminophenoxy)benzonitrile primarily involves its ability to undergo nucleophilic substitution and polymerization reactions. The aminophenoxy groups act as nucleophiles, allowing the compound to react with various electrophiles and form stable chemical bonds. In polymerization reactions, the compound reacts with dianhydrides to form polyimides, which exhibit excellent thermal and mechanical properties due to the rigid aromatic backbone and strong intermolecular interactions .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(3-aminophenoxy)benzonitrile: Similar structure but with aminophenoxy groups in different positions, leading to variations in reactivity and polymer properties.
4,4’-diaminodiphenyl ether: Another aromatic diamine used in polyimide synthesis, but with different electronic and steric properties.
Uniqueness
2,6-bis(4-aminophenoxy)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties to the resulting polymers. The presence of the nitrile group also enhances the dielectric properties of the polyimides, making them suitable for advanced electronic applications .
Properties
Molecular Formula |
C19H15N3O2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2,6-bis(4-aminophenoxy)benzonitrile |
InChI |
InChI=1S/C19H15N3O2/c20-12-17-18(23-15-8-4-13(21)5-9-15)2-1-3-19(17)24-16-10-6-14(22)7-11-16/h1-11H,21-22H2 |
InChI Key |
ZPLQFLCROMALPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)N)C#N)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)
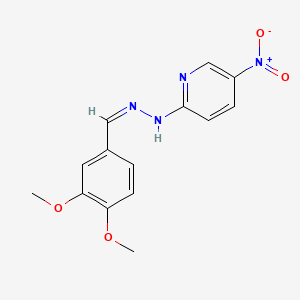
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)


![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)

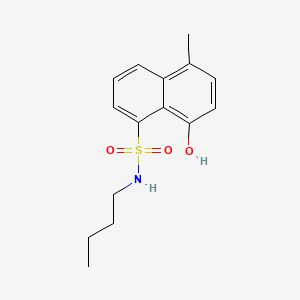


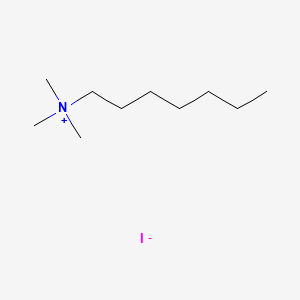
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
